molecular formula C13H9F3O2 B3060440 3-(3-Trifluoromethoxyphenyl)phenol CAS No. 365426-96-6

3-(3-Trifluoromethoxyphenyl)phenol

Cat. No. B3060440
CAS RN: 365426-96-6
M. Wt: 254.2 g/mol
InChI Key: LIMNXHCEZHSIJQ-UHFFFAOYSA-N
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Description

3-(3-Trifluoromethoxyphenyl)phenol is a chemical compound with the molecular formula C7H5F3O2 . It has been used in the preparation of travoprost, an antiglaucoma agent .


Synthesis Analysis

The synthesis of 3-(3-Trifluoromethoxyphenyl)phenol involves several steps, including esterification, phosphorylation, hydroxylation, and enzymatic conjugation . These synthetic routes may increase the antimicrobial activity of the compounds and reduce the minimal concentrations needed .


Molecular Structure Analysis

The molecular structure of 3-(3-Trifluoromethoxyphenyl)phenol consists of a phenol group attached to a trifluoromethoxy group . The molecular weight of the compound is 178.11 g/mol .


Chemical Reactions Analysis

3-(3-Trifluoromethoxyphenyl)phenol is a potent proteolytic agent. In high concentrations, it can dissolve tissue on contact via proteolysis .


Physical And Chemical Properties Analysis

3-(3-Trifluoromethoxyphenyl)phenol is a liquid at room temperature . It has a refractive index of 1.446 and a density of 1.379 g/mL at 25 °C . The boiling point of the compound is 69-70 °C at 12 mmHg .

Scientific Research Applications

Agrochemical Applications

The trifluoromethylpyridine (TFMP) derivatives, which include “3-(3-Trifluoromethoxyphenyl)phenol”, are widely used in the agrochemical industry . The major use of TFMP derivatives is in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .

Pharmaceutical Applications

Several TFMP derivatives are also used in the pharmaceutical industry . Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Veterinary Applications

In addition to human pharmaceuticals, TFMP derivatives are also used in the veterinary industry . Two veterinary products containing the TFMP moiety have been granted market approval .

Synthesis of Organic Compounds

The development of organic compounds containing fluorine, such as “3-(3-Trifluoromethoxyphenyl)phenol”, has led to many recent advances in the agrochemical, pharmaceutical, and functional materials fields . The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist .

Herbicidal Activity

“3-(3-Trifluoromethoxyphenyl)phenol” has been used in the design of a series of 3-(phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazines, which have shown good herbicidal activity .

Material Science Applications

The unique physicochemical properties of “3-(3-Trifluoromethoxyphenyl)phenol” make it a valuable compound in the field of material science . Its derivatives have been used in the development of functional materials .

Mechanism of Action

Phenolic compounds like 3-(3-Trifluoromethoxyphenyl)phenol can interfere with bacterial cell wall synthesis, DNA replication, or enzyme production . They can target multiple sites in bacteria, leading to a much higher sensitivity of cells towards these natural compounds .

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, and it can cause skin irritation, serious eye irritation, and respiratory irritation . It is also harmful to aquatic life with long-lasting effects .

Future Directions

There is ongoing research into the functionalization of natural phenolic compounds like 3-(3-Trifluoromethoxyphenyl)phenol to enhance their antimicrobial activity . Additionally, improved processes for the synthesis of this compound are being developed for more sustainable production .

properties

IUPAC Name

3-[3-(trifluoromethoxy)phenyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3O2/c14-13(15,16)18-12-6-2-4-10(8-12)9-3-1-5-11(17)7-9/h1-8,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIMNXHCEZHSIJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=CC(=CC=C2)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00609916
Record name 3'-(Trifluoromethoxy)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00609916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

365426-96-6
Record name 3'-(Trifluoromethoxy)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00609916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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